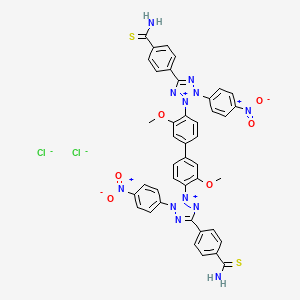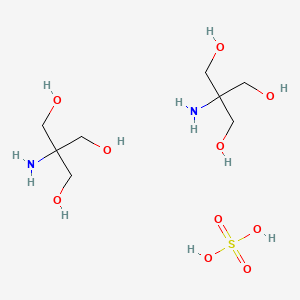![molecular formula C15H14O3S B1598404 Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate CAS No. 351003-39-9](/img/structure/B1598404.png)
Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate
Overview
Description
Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]chromene family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused thiophene and chromene ring system, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 8-methyl-4H-1Thiophene-based analogs, a category to which this compound belongs, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The exact mode of action of Ethyl 8-methyl-4H-1Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some thiophene derivatives have been found to inhibit kinases, enzymes that play a key role in signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 8-methyl-4H-1Given the wide range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . For example, anti-inflammatory thiophene derivatives may affect pathways related to inflammation, while anti-cancer derivatives may interfere with cell proliferation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 8-methyl-4H-1Thiophene derivatives are generally known for their good bioavailability . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.
Result of Action
The molecular and cellular effects of Ethyl 8-methyl-4H-1Thiophene derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 8-methyl-4H-1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methyl-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes using palladium-catalyzed reactions . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiophene or chromene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
- 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Comparison: Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate is unique due to its specific ester functional group and methyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .
Properties
IUPAC Name |
ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-3-17-15(16)13-7-10-8-18-12-5-4-9(2)6-11(12)14(10)19-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQIEPRZRXATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)C)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404828 | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-39-9 | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-methyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)




![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)

![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)



